molecular formula C11H11N5O4S B4814297 N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-4-nitro-1H-pyrazole-3-carboxamide

N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-4-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B4814297
M. Wt: 309.30 g/mol
InChI Key: XZRSVNJSUIWCPO-UHFFFAOYSA-N
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Description

N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-4-nitro-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thienyl group, a pyrazole ring, and a nitro group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-4-nitro-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions One common approach is to start with the thienyl derivative, which undergoes nitration to introduce the nitro group This is followed by the formation of the pyrazole ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-4-nitro-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The thienyl and pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the thienyl or pyrazole rings.

Scientific Research Applications

N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-4-nitro-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-furancarboxamide
  • N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-oxo-2H-chromene-3-carboxamide

Uniqueness

N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-4-nitro-1H-pyrazole-3-carboxamide stands out due to its unique combination of functional groups and structural features. This uniqueness makes it a valuable compound for research and industrial applications, offering distinct properties and reactivity compared to similar compounds.

Properties

IUPAC Name

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-4-nitro-1H-pyrazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O4S/c1-4-5(2)21-11(7(4)9(12)17)14-10(18)8-6(16(19)20)3-13-15-8/h3H,1-2H3,(H2,12,17)(H,13,15)(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRSVNJSUIWCPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=C(C=NN2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-4-nitro-1H-pyrazole-3-carboxamide
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N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-4-nitro-1H-pyrazole-3-carboxamide
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N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-4-nitro-1H-pyrazole-3-carboxamide
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N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-4-nitro-1H-pyrazole-3-carboxamide
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N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-4-nitro-1H-pyrazole-3-carboxamide
Reactant of Route 6
N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-4-nitro-1H-pyrazole-3-carboxamide

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